
DL-Aspartic acid, N-(2-cyanoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Aspartic acid, N-(2-cyanoethyl)- is a derivative of DL-aspartic acid, where the amino group is substituted with a 2-cyanoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-Aspartic acid, N-(2-cyanoethyl)- typically involves the reaction of DL-aspartic acid with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{DL-Aspartic acid} + \text{Acrylonitrile} \rightarrow \text{DL-Aspartic acid, N-(2-cyanoethyl)-} ]
Industrial Production Methods: In an industrial setting, the production of DL-Aspartic acid, N-(2-cyanoethyl)- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: DL-Aspartic acid, N-(2-cyanoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products:
Oxidation: Oxidized derivatives of DL-Aspartic acid, N-(2-cyanoethyl)-.
Reduction: Amino derivatives of DL-Aspartic acid, N-(2-cyanoethyl)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-Aspartic acid, N-(2-cyanoethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of DL-Aspartic acid, N-(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
DL-Aspartic acid: The parent compound without the cyanoethyl substitution.
N-Methyl-DL-aspartic acid: A derivative with a methyl group instead of a cyanoethyl group.
DL-Aspartic acid, N,N-bis(2-cyanoethyl)-: A compound with two cyanoethyl groups.
Comparison: DL-Aspartic acid, N-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity Compared to DL-Aspartic acid, it has enhanced nucleophilicity and can participate in a wider range of chemical reactions
Eigenschaften
CAS-Nummer |
5464-30-2 |
|---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2-(2-cyanoethylamino)butanedioic acid |
InChI |
InChI=1S/C7H10N2O4/c8-2-1-3-9-5(7(12)13)4-6(10)11/h5,9H,1,3-4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
ZXILGGRQFZQBAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(CC(=O)O)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



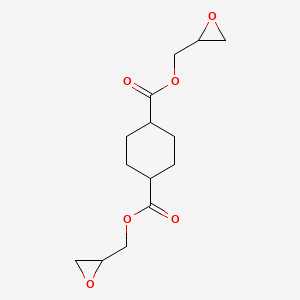

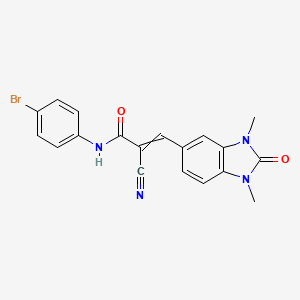
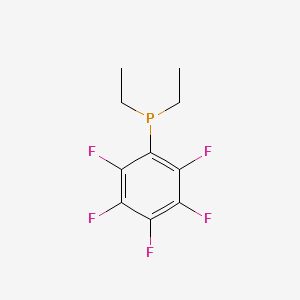

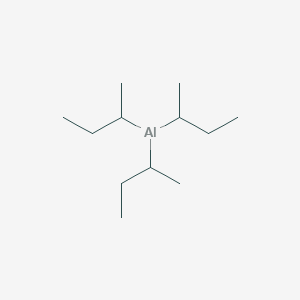
![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)


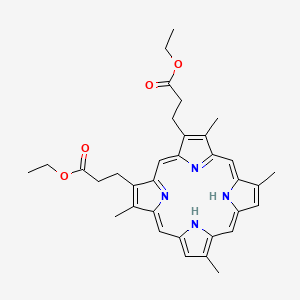
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)
